N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide
Description
N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide is a complex organic compound with a unique structure that combines a pyridine ring, a piperidine ring, and a morpholine ring
Properties
IUPAC Name |
N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-14-13-22(9-10-26-14)17-11-16(3-6-19-17)18(23)21-7-4-15(5-8-21)12-20-27(2,24)25/h3,6,11,14-15,20H,4-5,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVRLAZQXBXMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)C(=O)N3CCC(CC3)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.
Coupling Reactions: The final step involves coupling the pyridine, morpholine, and piperidine rings together using a methanesulfonamide linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Pharmaceuticals: The compound is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[2-(2-methylmorpholin-4-yl)pyridine-4-carbonyl]piperidin-4-yl]methyl]methanesulfonamide: shares similarities with other compounds that have pyridine, piperidine, and morpholine rings.
This compound: is unique due to its specific combination of these rings and the methanesulfonamide linker.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its specific structure also allows for fine-tuning of its chemical and biological properties through modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
